9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazin class, characterized by a fused chromene and oxazine ring system. Its structure features a 4-bromo-3-methylphenyl substituent at position 9 and a propyl group at position 4 (Fig. 1). The propyl chain at position 4 may influence molecular flexibility and binding interactions.
Properties
Molecular Formula |
C21H20BrNO3 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
9-(4-bromo-3-methylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20BrNO3/c1-3-4-14-10-20(24)26-21-16(14)6-8-19-17(21)11-23(12-25-19)15-5-7-18(22)13(2)9-15/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
IEEHUGUANPMEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the Mannich-type condensation reaction. This reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The brominated phenyl group can undergo oxidation reactions, leading to the formation of different oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form different cyclic derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The brominated phenyl group and the chromeno-oxazinone core play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among chromeno-oxazin derivatives lie in substituents at positions 4 and 9:
Physicochemical Properties
- Compounds with hydroxyalkyl chains (e.g., 9-(4-hydroxybutyl)-3-(4-methoxyphenyl)) show lower melting points (78–123°C), attributed to increased flexibility .
Spectral Data :
- NMR : The 4-bromo-3-methylphenyl group would show characteristic aromatic protons (δ 7.2–7.6 ppm) and a singlet for the methyl group (δ ~2.3 ppm). Propyl chains typically exhibit triplet/multiplet signals (δ 0.8–1.6 ppm) .
- IR : Expected C=O stretches at ~1700 cm⁻¹ and C-Br absorption near 600 cm⁻¹ .
Biological Activity
The compound 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic organic compound with potential biological activity. Its unique structure, characterized by the presence of a bromine atom and a fused ring system, makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.3 g/mol. The chemical structure includes a chromene ring fused with an oxazine moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20BrNO3 |
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
| InChI Key | RMIZAIGBAILBNX-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling pathways that regulate cellular functions.
- Antioxidant Activity : Some derivatives of similar compounds have demonstrated antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research has indicated that related compounds exhibit significant antimicrobial properties. For instance, studies on structurally similar oxazine derivatives have shown effectiveness against various bacterial strains and fungi through mechanisms such as membrane disruption and inhibition of cell wall synthesis.
Case Study: Anticancer Potential
A study focusing on the anticancer activity of chromene derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle proteins. While specific data on the compound is limited, its structural similarity to effective anticancer agents suggests a potential for similar activity.
Antioxidant Activity
The antioxidant capacity has been evaluated using assays such as DPPH radical scavenging and ABTS assays. Compounds with similar structures have shown promising results in reducing oxidative stress markers in vitro.
Comparative Analysis
To better understand the biological activity of 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one , it is useful to compare it with other related compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro... | Moderate | High | Potential |
| 3-(4-bromo-3-methylphenyl)-11-chloro... | High | Moderate | High |
| 9-(4-bromo-3-methylphenyl)-4-butyl... | Moderate | High | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
